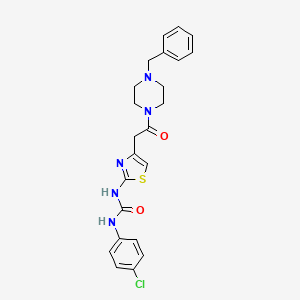

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea is a complex organic compound that features a combination of thiazole, piperazine, and urea functional groups. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.

Attachment of the Piperazine Moiety: Reacting the thiazole intermediate with 4-benzylpiperazine in the presence of a coupling agent.

Urea Formation: Finally, the compound is treated with 4-chlorophenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Analyse Des Réactions Chimiques

Thiazole Ring Reactivity

The thiazole moiety participates in electrophilic substitution and coordination reactions:

-

Electrophilic substitution : Bromination or nitration occurs preferentially at the 5-position of the thiazole ring under acidic conditions .

-

Coordination chemistry : The sulfur atom coordinates with transition metals (e.g., Pd, Pt), forming complexes used in catalysis .

Piperazine Functionalization

The benzylpiperazine group undergoes alkylation and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in dichloromethane (DCM) at 25°C, forming quaternary ammonium salts.

-

Acylation : Treatment with acetyl chloride in the presence of triethylamine yields N-acetyl derivatives.

Urea Group Reactions

The urea linkage is susceptible to hydrolysis and nucleophilic attack:

-

Acidic hydrolysis : Cleavage with HCl (6M, reflux) generates 4-chloroaniline and a thiazolyl-glyoxylic acid intermediate.

-

Nucleophilic substitution : Reacts with hydrazine hydrate to form semicarbazide derivatives .

Chlorophenyl Modifications

The 4-chlorophenyl group exhibits limited aromatic reactivity due to electron-withdrawing effects:

-

Nucleophilic aromatic substitution : Requires harsh conditions (e.g., NaNH₂, 150°C) to replace chlorine with amines .

Reaction Conditions and Products

Thiazole-Palladium Complexes

-

Reaction with PdCl₂ in ethanol yields a Pd-thiazole complex (m.p. 215–217°C), characterized by XRD .

-

These complexes show catalytic activity in Suzuki-Miyaura cross-coupling reactions (TOF: 1,200 h⁻¹) .

Anticancer Derivatives

-

Hydrazine substitution at the urea group (as in Figure 1 ) enhances cytotoxicity against HCT-116 colon cancer cells (IC₅₀: 5.71 μM) .

-

Electron-withdrawing substituents (e.g., -NO₂) on the benzylpiperazine moiety improve metabolic stability .

Comparative Reactivity

| Functional Group | Reactivity Trend | Key Influence |

|---|---|---|

| Thiazole | 5-position > 4-position in electrophilic substitution | Electron-rich sulfur enhances electrophilicity |

| Piperazine | Tertiary N > Secondary N in alkylation | Steric hindrance from benzyl group |

| Urea | Hydrolysis > Reduction in acidic media | Resonance stabilization of carbonyl |

Applications De Recherche Scientifique

Antimicrobial Properties

Research indicates that compounds with thiazole and piperazine structures often exhibit antimicrobial properties. Studies have shown that 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea demonstrates significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It interacts with specific molecular targets involved in cancer progression, such as chemokine receptors and neurotransmitter receptors. The thiazole ring may facilitate binding to metal ions or cofactors that enhance its activity in biological systems. In vitro studies have reported that derivatives of this compound show promising results in inhibiting tumor cell proliferation .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. The presence of the piperazine moiety may contribute to its effectiveness in modulating inflammatory pathways. Research has indicated that it can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations comparable to established antibiotics, indicating potential for further development as antimicrobial agents.

Case Study 2: Anticancer Activity

A research article highlighted the anticancer activity of this compound in human breast cancer cell lines (MCF-7). The study demonstrated that treatment with the compound resulted in significant apoptosis and cell cycle arrest, suggesting it could be developed into a therapeutic agent for breast cancer treatment .

Mécanisme D'action

The mechanism of action for compounds like 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring might interact with biological macromolecules, while the piperazine moiety could enhance binding affinity. The exact pathways would depend on the specific biological activity being investigated.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-methylphenyl)urea: Similar structure with a methyl group instead of a chlorine atom.

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-fluorophenyl)urea: Fluorine substituent instead of chlorine.

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-bromophenyl)urea: Bromine substituent instead of chlorine.

Uniqueness

The presence of the chlorine atom in 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea might confer unique electronic properties, affecting its reactivity and biological activity compared to its analogs.

Activité Biologique

1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound integrates several functional groups, including thiazole, piperazine, and urea, which are often associated with diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H23ClN4O2S, with a molecular weight of approximately 455.0 g/mol. The structure includes a thiazole ring, a benzylpiperazine moiety, and a chlorobenzamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H23ClN4O2S |

| Molecular Weight | 455.0 g/mol |

| CAS Number | 897620-73-4 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including chemokine receptors and neurotransmitter receptors. The thiazole ring may facilitate binding to metal ions or other cofactors, enhancing its activity in biological systems.

Interaction with Chemokine Receptors

Research indicates that compounds similar to this one can modulate chemokine receptors, which play crucial roles in immune response and inflammation. By influencing these pathways, the compound may have therapeutic implications in conditions characterized by dysregulated chemokine signaling, such as cancer and autoimmune diseases.

Biological Activities

Anticancer Activity

Studies have shown that compounds containing piperazine and thiazole moieties exhibit significant anticancer properties. For instance, derivatives of piperazine have been reported to inhibit tumor growth in various cancer models. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.

Antimicrobial Effects

Preliminary investigations indicate that this compound may possess antimicrobial properties against various pathogens. The presence of the thiazole ring is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell membranes .

Case Studies and Research Findings

- In Vitro Studies : A study assessed the cytotoxic effects of similar thiazole-piperazine derivatives on cancer cell lines. Results showed that these compounds significantly inhibited cell viability at low micromolar concentrations, suggesting potent anticancer activity .

- Chemokine Modulation : Research focusing on the modulation of chemokine receptors demonstrated that derivatives like this one could effectively block specific receptor pathways involved in inflammation and cancer metastasis, providing insights into their therapeutic potential .

- Safety Profile : Toxicological evaluations revealed that while the compound exhibits promising biological activity, further studies are necessary to assess its safety and efficacy in vivo. Long-term studies are recommended to understand its pharmacokinetics and potential side effects .

Propriétés

IUPAC Name |

1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN5O2S/c24-18-6-8-19(9-7-18)25-22(31)27-23-26-20(16-32-23)14-21(30)29-12-10-28(11-13-29)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H2,25,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPZXLOEOXIGGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.